Ac-D-Phe(2-Br)-OH
Description
Significance of Unnatural Amino Acid Derivatives in Peptide Science
Unnatural amino acid derivatives are indispensable tools in modern peptide science, enabling the creation of peptides with properties tailored for specific applications cpcscientific.comenamine.netsigmaaldrich.comnih.govqyaobio.com. Unlike the 20 proteinogenic amino acids, UAAs are not typically recognized or degraded by cellular proteases, thereby conferring increased metabolic stability to synthetic peptides cpcscientific.com. This enhanced stability is critical for therapeutic peptides, extending their in vivo half-life and improving their pharmacokinetic profiles. Furthermore, UAAs can be designed to introduce conformational constraints, modulate binding affinities to biological targets, alter hydrophobicity, and serve as scaffolds for complex molecular architectures enamine.netsigmaaldrich.comnih.govqyaobio.com. The ability to incorporate a vast array of structural elements through UAAs significantly expands the chemical space accessible for drug discovery and the development of sophisticated biochemical probes. N-acylation, specifically, can influence peptide conformation and interactions nih.govjst.go.jpd-nb.info.
Role of Halogenated Amino Acid Residues in Peptide Design and Chemical Probes
The introduction of halogen atoms, such as bromine, into amino acid side chains is a powerful strategy for fine-tuning the physicochemical and structural properties of peptides nih.govmdpi.comacs.orgmdpi.com. Halogenation can increase lipophilicity, alter the electronic distribution within the molecule, and introduce steric bulk, all of which can profoundly impact a peptide's interaction with its biological target nih.govmdpi.comacs.org. Bromine, in particular, can serve as a valuable handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), enabling the diversification of peptide structures mdpi.combeilstein-journals.org. Moreover, halogen atoms can participate in halogen bonding, a non-covalent interaction that can stabilize specific peptide conformations and influence molecular recognition events acs.org. These attributes make halogenated amino acid residues highly desirable for designing chemical probes, developing targeted therapeutics, and investigating structure-activity relationships. The ortho-substitution pattern, as seen in Ac-D-Phe(2-Br)-OH, introduces specific steric and electronic effects due to the proximity of the bromine atom to the phenyl ring's attachment point sigmaaldrich.combeilstein-journals.orgresearchgate.net.
Overview of this compound as a Unique Chemical Entity in Academic Research
This compound, chemically known as (2R)-2-acetamido-3-(2-bromophenyl)propanoic acid, is a specialized unnatural amino acid derivative that combines several key structural features for advanced chemical biology applications . It is characterized by:
N-Acetylation: The presence of an acetyl group on the alpha-amino nitrogen.
D-Chirality: The D-enantiomer of phenylalanine, which can confer resistance to enzymatic degradation and unique conformational properties qyaobio.comnih.gov.
Ortho-Bromination: A bromine atom positioned at the 2-position of the phenyl ring, influencing electronic properties and providing a site for potential further chemical derivatization mdpi.combeilstein-journals.org.
This specific combination of modifications makes this compound a valuable building block in academic research, particularly for the synthesis of peptides with tailored properties. Its availability as a research chemical underscores its utility in areas such as peptide-based drug discovery, the development of peptidomimetics, and the creation of novel molecular probes cpcscientific.comenamine.netsigmaaldrich.com. The ortho-bromophenylalanine moiety can be synthesized using methods like Stille coupling with protected 2-bromophenylalanine derivatives beilstein-journals.org.
Data Tables
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H12BrNO3 |
|---|---|
Molecular Weight |
286.12 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-(2-bromophenyl)propanoic acid |
InChI |
InChI=1S/C11H12BrNO3/c1-7(14)13-10(11(15)16)6-8-4-2-3-5-9(8)12/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)/t10-/m1/s1 |
InChI Key |
GNQCQGMGPLISBV-SNVBAGLBSA-N |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CC=CC=C1Br)C(=O)O |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1Br)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for Ac D Phe 2 Br Oh and Its Precursors
Stereoselective Synthesis of D-Phenylalanine Scaffolds
The production of enantiomerically pure D-phenylalanine is a critical first step. Both biocatalytic and chemical asymmetric methods have been developed to achieve high stereoselectivity.
Biocatalytic Approaches for D-Amino Acid Production
Biocatalysis offers a powerful and environmentally benign route to chiral molecules like D-amino acids, often providing high enantioselectivity under mild reaction conditions. Key strategies include the use of isolated enzymes and whole-cell systems in kinetic resolutions and asymmetric syntheses.
One prominent biocatalytic method is the use of engineered aminotransferases . For instance, a D-amino acid aminotransferase (DAAT) from Bacillus sp. YM-1 has been engineered to exhibit enhanced activity towards D-phenylalanine and its derivatives. When coupled with an L-amino acid deaminase (LAAD) from Proteus mirabilis in a whole-cell system, this engineered enzyme facilitates stereoinversion and deracemization cascades. These cascades can convert racemic or L-phenylalanine derivatives into the corresponding D-enantiomers with excellent enantiomeric excesses (90% to >99%) polimi.it. This approach has been successfully applied on a preparative scale, yielding, for example, D-4-fluorophenylalanine with an isolated yield of 84% and an enantiomeric excess of over 99% nih.gov.
Dynamic kinetic resolution (DKR) is another highly efficient biocatalytic strategy that can theoretically achieve a 100% yield of the desired enantiomer from a racemic mixture wikipedia.org. This process combines a stereoselective enzymatic reaction with in-situ racemization of the unreacted enantiomer. For the synthesis of D-amino acids, DKR can be achieved using stereoselective amino acid amidases in the presence of a racemase. For example, the dynamic kinetic resolution of L-alanine amide using D-aminopeptidase (DAP) and α-amino-ε-caprolactam (ACL) racemase resulted in the complete conversion to D-alanine with an optical purity of 99.7% enantiomeric excess (ee) nih.gov. A similar principle has been applied to the production of D-phenylalanine by employing a racemization catalyst alongside a resolving agent, achieving a theoretical conversion rate of approximately 100% from L-phenylalanine google.com.
The following table summarizes the performance of various biocatalytic systems in the production of D-phenylalanine and its derivatives.
| Biocatalytic System | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |
| Engineered DAAT and LAAD whole-cell cascade | Racemic or L-phenylalanine derivatives | D-phenylalanine derivatives | - | 90% to >99% | polimi.it |
| Preparative scale DAAT/LAAD cascade | L-4-fluorophenylalanine | D-4-fluorophenylalanine | 84% | >99% | nih.gov |
| DKR with D-aminopeptidase and ACL racemase | L-alanine amide | D-alanine | 100% | 99.7% | nih.gov |
| DKR with racemization catalyst and L-DBTA resolving agent | L-phenylalanine | D-phenylalanine | High | - | google.com |
Chemical Asymmetric Synthesis Routes
In addition to biocatalysis, traditional chemical methods provide robust and scalable routes to enantiomerically pure D-amino acids. These methods often employ chiral auxiliaries or catalysts to direct the stereochemical outcome of a reaction.
Chiral auxiliaries , such as Evans-type oxazolidinones, are temporarily incorporated into the substrate to control the stereochemistry of subsequent reactions like alkylation or aldol reactions nih.govbath.ac.uknih.gov. The chiral auxiliary is typically derived from an inexpensive chiral source, such as an amino acid. After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product. For example, N-acyl oxazolidinones derived from amino alcohols like valinol or phenylalaninol can be used to direct the alkylation of enolates to produce α-substituted carboxylic acid derivatives with high diastereoselectivity uwindsor.ca.
The following table provides examples of chiral auxiliaries used in asymmetric synthesis.
| Chiral Auxiliary | Application | Diastereomeric Ratio/Excess | Reference |
| (S)-4-(4-hydroxybenzyl)-oxazolidin-2-one on solid support | Diastereoselective Evans' syn-aldol reactions | >95:5 dr | nih.gov |
| Cysteine-derived oxazolidinone | Asymmetric aldol, Michael, alkylation | High | nih.gov |
Regioselective Bromination of Phenylalanine Analogues
The introduction of a bromine atom specifically at the ortho-position of the phenyl ring of phenylalanine presents a significant challenge due to the directing effects of the substituents on the aromatic ring. The alkylamino acid side chain is generally a weak ortho-, para-director masterorganicchemistry.comchemistrysteps.comyoutube.com. Therefore, achieving high regioselectivity for ortho-substitution requires specific strategies.
Ortho-Substitution Strategies
To overcome the inherent electronic preference for para-substitution, directing groups are often employed. These groups are temporarily attached to the molecule to direct the electrophilic attack of bromine to the ortho-position. For instance, palladium-catalyzed C-H halogenation of phenylalanine derivatives can be achieved with high ortho-selectivity by using a primary amine directing group nih.gov. A transient directing group, such as diethoxyethyl-L-proline, has also been shown to facilitate mono-ortho-arylation of phenylalanine derivatives via palladium-catalyzed C(sp²)-H activation, and similar principles can be applied to halogenation chemrxiv.org.
Another approach involves the use of specific catalysts and reaction conditions that favor ortho-bromination. For example, copper-catalyzed direct ortho-halogenation of protected anilines has been developed, showing excellent mono-substitution and high ortho-regiocontrol rsc.org. While not directly applied to phenylalanine in the cited study, the principle could be extended. For phenolic substrates like tyrosine, which is structurally similar to phenylalanine, ammonium salt-catalyzed ortho-selective halogenation has been demonstrated to be effective scientificupdate.com.
The bromination of N-phthaloyl derivatives of phenylalanine has been shown to occur regiospecifically at the β-position, highlighting the influence of the protecting group on the reaction's outcome and the challenge of directing bromination to the aromatic ring researchgate.net.
N-Acetylation and Protecting Group Chemistry
The final step in the synthesis of Ac-D-Phe(2-Br)-OH is the acetylation of the amino group. This is a standard transformation in organic chemistry. A common method involves the reaction of D-phenylalanine with acetic anhydride under basic conditions study.com. For example, D-phenylalanine can be dissolved in water, the pH adjusted to 12 with sodium hydroxide, and then treated with acetic anhydride while maintaining the basic pH. Acidification then yields N-acetyl-D-phenylalanine prepchem.com. The progress of such reactions can be conveniently monitored using techniques like benchtop NMR spectroscopy magritek.commagritek.com.
Fmoc- and Boc-Protected Precursors in Peptide Synthesis
In the context of peptide synthesis, the direct precursor this compound is less commonly used as a building block. Instead, the amino group is typically protected with groups that are labile under specific conditions, allowing for the stepwise elongation of a peptide chain. The two most common N-α-protecting groups in solid-phase peptide synthesis (SPPS) are the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group peptide.comiris-biotech.depeptide2.com.
The Fmoc group is stable to acidic conditions but is readily removed by a secondary amine base, typically piperidine. This orthogonality allows for the use of acid-labile protecting groups on amino acid side chains, which can be removed simultaneously with cleavage of the peptide from the resin using a strong acid like trifluoroacetic acid (TFA) nih.govresearchgate.net. The use of Fmoc-protected amino acids, including non-standard ones, is central to modern peptide synthesis nbinno.comnbinno.com.
The Boc group, on the other hand, is removed by treatment with a moderate acid, such as TFA. In Boc-based SPPS, side-chain protecting groups are chosen to be stable to TFA but are cleaved by a stronger acid, such as hydrofluoric acid (HF), during the final cleavage step merckmillipore.com.
The commercial availability of both Fmoc-D-Phe(2-Br)-OH and Boc-D-Phe(2-Br)-OH underscores their role as key precursors for incorporating the 2-bromo-D-phenylalanine moiety into peptides using either Fmoc- or Boc-based SPPS strategies peptide.com. The presence of the ortho-bromo substituent can introduce unique conformational constraints or serve as a handle for further chemical modification of the resulting peptide.
Cleavage and Derivatization Techniques
The final stages of synthesizing N-acetyl-D-2-bromophenylalanine (this compound) and the subsequent analytical characterization of this compound or its precursors involve critical cleavage and derivatization steps. These techniques are essential for removing protecting groups used during synthesis and for modifying the molecule to enhance its detection and analysis by methods such as high-performance liquid chromatography (HPLC).
Cleavage of Protecting Groups
In the context of synthesizing this compound, cleavage refers to the removal of temporary protecting groups from the amino acid's functional moieties, particularly the carboxyl group. The N-terminal amino group is already acetylated, which itself can be considered a permanent protecting group for the final product. However, during the synthesis of the D-2-bromophenylalanine backbone, both the amino and carboxyl groups are often protected to prevent unwanted side reactions.
The most common strategies in peptide and amino acid synthesis, such as Boc/Bn and Fmoc/tBu, utilize orthogonal protecting groups that can be removed under different conditions. biosynth.comiris-biotech.de For instance, if the carboxyl group of D-Phe(2-Br)-OH is protected as a tert-butyl (tBu) ester, the final step after N-acetylation would be the deprotection of this ester. This is typically achieved under strong acidic conditions. Trifluoroacetic acid (TFA) is widely used for this purpose, often in a "cleavage cocktail" that includes scavengers to trap the reactive cationic species generated during deprotection. thermofisher.comsigmaaldrich.com
Common scavengers are added to the TFA mixture to prevent side reactions with nucleophilic residues, although for a single amino acid derivative, the risk is lower than in a full peptide sequence. sigmaaldrich.com The selection of the cleavage reagent and scavengers is dictated by the protecting groups used and the amino acid's properties. thermofisher.com For example, a standard cleavage cocktail might consist of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). sigmaaldrich.com
If the synthesis is performed on a solid support (Solid-Phase Peptide Synthesis, SPPS), the cleavage step simultaneously detaches the molecule from the resin and removes side-chain protecting groups. biosynth.com The choice of resin and linker determines the specific cleavage conditions required. thermofisher.com
| Protecting Group | Functionality Protected | Common Cleavage Reagent | Typical Conditions |
|---|---|---|---|
| Boc (tert-Butoxycarbonyl) | α-Amino | Trifluoroacetic Acid (TFA) | Anhydrous TFA at 0°C creative-peptides.com |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | α-Amino | Piperidine | Dilute solution in DMF at room temperature creative-peptides.com |
| OtBu (tert-Butyl ester) | Carboxyl | Trifluoroacetic Acid (TFA) | High concentration of TFA (e.g., 95%) iris-biotech.dethermofisher.com |
| Bzl (Benzyl) | Hydroxyl (Tyrosine side chain) | HBr/AcOH, H₂/Pd | Acidic conditions or catalytic hydrogenation creative-peptides.com |
| Trt (Trityl) | Amide (Asn, Gln), Sulfhydryl (Cys), Imidazole (His) | Trifluoroacetic Acid (TFA) | Acidic conditions, generates a yellow color from the trityl cation thermofisher.com |
Derivatization Techniques for Analysis
Derivatization is a process where the target molecule is chemically modified to produce a new compound with properties that are better suited for analysis. For amino acids like this compound, derivatization is primarily used to enhance detection sensitivity and selectivity in chromatographic methods. Most amino acids lack a strong chromophore, making them difficult to detect with standard UV-Vis detectors. myfoodresearch.com While the phenylalanine moiety in this compound provides some UV absorbance, derivatization can still significantly improve quantification, especially at low concentrations. myfoodresearch.com
Derivatization can be performed either before the sample is injected into the chromatography system (pre-column) or after separation (post-column). sigmaaldrich.com
Pre-column Derivatization : This is the more common approach, where the amino acid is converted into a derivative that is easily separated and detected. waters.com This technique is often used with reversed-phase HPLC. myfoodresearch.com Reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) or phenyl isothiocyanate (PITC) react with amino groups. nih.gov Since the α-amino group in this compound is blocked, these specific reagents would be used on its precursor, D-Phe(2-Br)-OH. For the final compound, derivatization would target the C-terminal carboxyl group, for instance, through esterification to create a more volatile or detectable derivative for gas chromatography or LC-MS. nih.gov
Post-column Derivatization : In this method, the sample is first separated on the column, and the derivatizing reagent is added to the eluent just before it enters the detector. This approach has the advantage of good reproducibility and removes potential interference from the sample matrix before the derivatization reaction occurs. myfoodresearch.com Common reagents include ninhydrin and o-phthalaldehyde (OPA), which react with primary amines. myfoodresearch.com Again, these would be applicable to the non-acetylated precursor.
The primary goal of these techniques is to attach a tag to the amino acid that is highly responsive to a specific detector, such as a fluorescence or UV-Vis detector, thereby improving the signal-to-noise ratio and allowing for accurate quantification. myfoodresearch.comwaters.com
| Derivatizing Reagent | Abbreviation | Target Functional Group | Detection Method | Application Type |
|---|---|---|---|---|
| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate | AQC | Primary/Secondary Amines | Fluorescence myfoodresearch.com | Pre-column waters.com |
| o-Phthalaldehyde | OPA | Primary Amines | Fluorescence myfoodresearch.com | Pre- or Post-column |
| Phenyl isothiocyanate | PITC | Primary/Secondary Amines | UV | Pre-column |
| Ninhydrin | - | Primary/Secondary Amines | Visible Absorbance (Colorimetric) | Post-column |
| Urea | - | Amino Acids (forms carbamoyl derivatives) | UV / Mass Spectrometry | Pre-column nih.gov |
Integration of Ac D Phe 2 Br Oh in Advanced Peptide Architectures
Applications in Solid-Phase Peptide Synthesis (SPPS)
The integration of Ac-D-Phe(2-Br)-OH into peptide chains is typically accomplished using its N-Fmoc or N-Boc protected precursors, such as Fmoc-D-Phe(2-Br)-OH, within the framework of Solid-Phase Peptide Synthesis (SPPS). peptide.commasterorganicchemistry.com SPPS allows for the efficient, stepwise assembly of peptide chains on an insoluble resin support, with the N-terminal acetyl group being introduced either as the final step or by using this compound directly in the final coupling cycle. peptide.com
The efficiency of peptide bond formation and the preservation of stereochemistry are critical metrics in SPPS. The incorporation of Fmoc-D-Phe(2-Br)-OH presents specific challenges and considerations due to the nature of its side chain.
Research Findings: The bulky bromine atom at the ortho- (2-) position of the phenyl ring introduces significant steric hindrance. This can impede the approach of the activated carboxyl group to the free amine of the growing peptide chain on the solid support. Consequently, standard coupling conditions may result in lower yields or incomplete reactions. To overcome this, more potent coupling reagents are often employed. Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), often used with bases like N,N-diisopropylethylamine (DIEA), are effective in activating the amino acid and driving the reaction to completion. google.com
Maintaining the D-stereochemical integrity of the chiral center is crucial, as its inversion to the L-form (epimerization) would result in a diastereomeric impurity that is difficult to separate and can drastically alter the peptide's biological activity. The choice of coupling method and reaction conditions plays a direct role in preserving the stereochemistry of the incorporated residue. spbu.ru
| Coupling Reagent/Additive | Typical Efficacy with Sterically Hindered Residues | Relative Risk of Epimerization |
|---|---|---|
| DIC/HOBt | Moderate | Low to Moderate |
| HBTU/DIEA | High | Moderate |
| HATU/DIEA | Very High | Moderate to High (base dependent) |
| DIC/Oxyma | High | Low |
Epimerization is a significant risk during the activation of any Nα-protected amino acid. nih.gov The process is primarily base-catalyzed and proceeds through the formation of a planar oxazol-5(4H)-one intermediate, which can be re-protonated from either side, leading to a loss of stereochemical purity. nih.gov For D-amino acids like D-Phe(2-Br)-OH, this results in the formation of the undesired L-epimer.
Research Findings: The risk of epimerization is highest during the activation step of the amino acid coupling. The type of base used, its concentration, and the specific activating agent are key variables. Strong bases can readily abstract the alpha-proton, facilitating oxazolone (B7731731) formation. nih.gov To minimize this side reaction, strategies include:
Use of Additives: The inclusion of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) with carbodiimide (B86325) activators (e.g., DIC) can suppress oxazolone formation and reduce epimerization.
Controlled Base Exposure: Utilizing non-coordinating bases or limiting the exposure time and concentration of bases like DIEA can significantly preserve stereochemical integrity.
| Condition | Impact on Epimerization | Recommended Strategy |
|---|---|---|
| Prolonged exposure to strong base (e.g., DIEA) | Increases risk | Minimize pre-activation times; use milder bases where possible. |
| Use of uronium/phosphonium salts (HBTU, HATU) | Can increase risk depending on base | Couple with additives like HOAt or use carbodiimide/Oxyma methods. |
| High reaction temperature | Increases risk | Conduct couplings at room temperature or below if necessary. |
| Use of DIC/Oxyma or DIC/HOBt | Lowers risk | Preferred method for residues prone to epimerization. |
Design and Synthesis of Peptidomimetics and Conformationally Constrained Peptides
A primary application of this compound is in the design of peptidomimetics and conformationally constrained peptides. The introduction of this non-natural amino acid imposes specific structural biases on the peptide backbone, which can pre-organize it into a bioactive conformation, leading to enhanced binding affinity, selectivity, and metabolic stability. whiterose.ac.uknih.gov
The bulky bromine atom at the ortho-position sterically restricts the rotation around the Cα-Cβ (chi-1, χ1) and Cβ-Cγ (chi-2, χ2) bonds of the phenylalanine side chain. This limitation of the side chain's conformational freedom can, in turn, influence the local backbone torsion angles (phi, ψ), promoting the formation of specific secondary structures such as β-turns or helical motifs. mdpi.com The D-configuration of the amino acid itself is a powerful tool for inducing turns and disrupting canonical helical structures, making the combination particularly effective for designing peptides that mimic protein loops or epitopes. acs.org These constrained structures can lead to peptidomimetics with improved potency and a more favorable entropy of binding to their biological targets. whiterose.ac.uk
Preparation of Labeled Peptides for Biochemical and Structural Probes
The 2-bromophenyl side chain of this compound serves as a versatile feature for creating labeled peptides used as probes in biochemical and structural biology studies.
Heavy Atom for X-ray Crystallography: Bromine is an electron-rich "heavy" atom. When a peptide containing this residue is crystallized, the bromine atom can produce a strong anomalous diffraction signal. This signal is invaluable for solving the "phase problem" in X-ray crystallography, thereby facilitating the determination of the three-dimensional structure of the peptide or a peptide-protein complex.
Chemical Handle for Bio-conjugation: The carbon-bromine bond on the aromatic ring is a functional handle that can participate in various chemical reactions, most notably palladium-catalyzed cross-coupling reactions. This allows for the site-specific introduction of a wide array of labels and functional groups onto the peptide after its synthesis is complete. For example, a fluorescent dye can be attached via a Suzuki or Sonogashira coupling reaction, creating a fluorescently labeled peptide for use in binding assays, cellular imaging, or fluorescence resonance energy transfer (FRET) studies. Similarly, biotin (B1667282) tags, radiolabels, or other biophysical probes can be conjugated at this specific position.
Biochemical and Biophysical Investigations of Ac D Phe 2 Br Oh Containing Peptides
Enzyme Mechanism and Inhibition Studies with Peptides Incorporating Ac-D-Phe(2-Br)-OH
Structure-Activity Relationship (SAR) Studies in Enzyme InhibitionStructure-Activity Relationship (SAR) studies are paramount in optimizing the design of enzyme inhibitors, including those based on peptide scaffolds. Modifications to amino acid residues, such as the introduction of halogen atoms or alterations in stereochemistry, can significantly influence inhibitory potency and selectivitygoogle.comhzdr.deacs.orgnih.gov. For example, studies on cathepsin B inhibitors have shown that the position of the bromine atom on the phenylalanine ring is a critical determinant of inhibitory activity, with 2-bromophenylalanine derivatives exhibiting considerably weaker inhibition compared to their 3- and 4-bromo isomershzdr.de. Such SAR investigations are vital for identifying key structural features that enhance enzyme inhibition, guiding the development of more effective therapeutic agents.
Data Table
The following table presents example data from structure-activity relationship studies on enzyme inhibitors, illustrating the type of quantitative findings relevant to this field.
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Effects on Ribosomal Translation and Non-Natural Amino Acid Incorporation
Translocation Efficiency Studies
No direct studies or data pertaining to this specific compound in relation to these processes were identified.
Computational Chemistry and Molecular Modeling of Ac D Phe 2 Br Oh Based Systems
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to another when bound to each other to form a stable complex nsf.govnih.govjppres.comnih.govresearchgate.netacs.orgresearchgate.net. For Ac-D-Phe(2-Br)-OH, molecular docking would involve predicting how this molecule binds to a specific protein target, such as an enzyme or receptor. The process typically involves:
Preparation of Ligand and Target: The 3D structure of this compound is prepared, often including optimization of its geometry and charge distribution. Similarly, the target protein's structure, usually obtained from databases like the Protein Data Bank (PDB), is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges nsf.govnih.govjppres.comnih.govacs.org.
Grid Generation and Docking: A grid is generated around the target's binding site, defining the search space for the ligand. Docking algorithms then explore various poses (orientations and conformations) of this compound within this site.
Scoring Functions: Each generated pose is evaluated using scoring functions that estimate the binding affinity, typically based on factors like van der Waals forces, electrostatic interactions, hydrogen bonding, and desolvation effects nsf.govnih.govjppres.comnih.govacs.org.
Typical Research Findings: Docking studies would aim to identify the most favorable binding pose(s) of this compound, providing predicted binding energies (e.g., kcal/mol) or inhibition constants (Ki). Key interactions, such as hydrogen bonds between the ligand and specific amino acid residues (e.g., with the acetyl group, carboxylate, or brominated phenyl ring of this compound) and hydrophobic or pi-pi stacking interactions involving the phenyl ring, would be analyzed nsf.govjppres.comnih.govresearchgate.net.
Data Table Example (Illustrative, based on general docking outcomes):
| Target Protein | Binding Energy (kcal/mol) | Key Interactions |
| Target X | -8.5 | Hydrogen bond (e.g., NH of acetyl to Ser-123), Hydrophobic (e.g., phenyl ring to Phe-45) |
| Target Y | -7.2 | Pi-cation (e.g., phenyl ring to Arg-210), Van der Waals (e.g., bromine to Leu-150) |
Note: Specific data for this compound is not available in the searched literature.
Molecular Dynamics (MD) Simulations for Conformational Ensembles and Binding Pathways
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, tracking the movement of atoms and molecules over time based on classical mechanics nsf.govacs.orgbiorxiv.orgacs.orgbiorxiv.orgplos.orgacs.orgnih.govmdpi.comnih.govacs.orgnih.gov. For this compound, MD simulations would be used to:
Explore Conformational Ensembles: Simulate the various stable and transient conformations that this compound can adopt in solution or when bound to a target. This helps understand the flexibility and dynamic behavior of the molecule nsf.govbiorxiv.orgnih.govnih.gov.
Analyze Binding/Unbinding Pathways: Track the process of how this compound binds to or dissociates from its target, identifying intermediate states and the role of surrounding water molecules or residues biorxiv.orgplos.orgmdpi.comacs.orgnih.gov.
Assess Stability: Evaluate the stability of the ligand-target complex over time, often by monitoring root-mean-square deviation (RMSD) of the protein and ligand nsf.govacs.orgbiorxiv.orgnih.govacs.org.
Typical Research Findings: MD simulations would yield trajectories detailing atomic movements, allowing for the calculation of root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and potential of mean force (PMF) profiles to characterize binding or unbinding energy landscapes nsf.govacs.orgbiorxiv.orgbiorxiv.orgplos.orgnih.govmdpi.comnih.govacs.orgnih.gov. Simulations might also reveal specific conformational changes in the target protein induced by this compound binding.
Data Table Example (Illustrative, based on general MD simulation outcomes):
| System Studied | Simulation Time (ns) | Ensemble | RMSD (Å) (Protein) | RMSD (Å) (Ligand) | Key Conformational Features Observed |
| This compound/Target X | 100 | NPT | 2.1 ± 0.3 | 1.5 ± 0.2 | Stable binding pose, minor fluctuations in loop region near binding site |
| This compound/Target Y | 50 | NVT | 3.5 ± 0.5 | 2.8 ± 0.4 | Significant ligand reorientation, transient hydrogen bond formation |
Note: Specific data for this compound is not available in the searched literature.
Quantum Chemical Calculations for Electronic Properties and Interaction Energies
Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to determine the electronic structure, properties, and reactivity of molecules biorxiv.orgdergipark.org.tracs.orgacs.orgresearchgate.netscielo.br. For this compound, these calculations would provide:
Electronic Properties: Calculation of frontier molecular orbitals (HOMO-LUMO gap), charge distribution (e.g., Mulliken charges, electrostatic potential maps), dipole moment, and polarizability. These properties can influence reactivity and intermolecular interactions biorxiv.orgdergipark.org.tracs.orgacs.orgresearchgate.netscielo.br.
Interaction Energies: Estimation of interaction energies between this compound and specific amino acid residues or parts of the target protein, often using QM/MM (Quantum Mechanics/Molecular Mechanics) approaches. This can provide a more accurate assessment of binding contributions than classical scoring functions nsf.govacs.org.
Spectroscopic Properties: Prediction of spectroscopic data (e.g., IR, NMR) to aid in experimental characterization dergipark.org.tracs.orgresearchgate.net.
Typical Research Findings: Quantum chemical calculations would yield values for parameters like ionization potential, electron affinity, chemical hardness and softness, and partial atomic charges. For ligand-target interactions, calculated interaction energies would quantify the strength of specific contacts. The electronic properties can help rationalize the observed binding modes and predict potential reactivity.
Data Table Example (Illustrative, based on general quantum chemical calculations):
| Property | Method/Basis Set | Value (this compound) | Relevance to Binding |
| HOMO Energy (eV) | B3LYP/6-31G(d,p) | -5.85 | Indicates electron donating ability, important for electrophilic attack on target |
| LUMO Energy (eV) | B3LYP/6-31G(d,p) | -1.90 | Indicates electron accepting ability, relevant for nucleophilic attack |
| Dipole Moment (Debye) | B3LYP/6-31G(d,p) | 4.2 | Influences electrostatic interactions with polar residues in the binding site |
| Interaction Energy (kcal/mol) | QM/MM (e.g., HF/6-31G*) | -15.2 (with specific residue) | Quantifies the strength of specific electrostatic and covalent interactions |
Note: Specific data for this compound is not available in the searched literature.
Homology Modeling and Protein-Ligand Complex Prediction
Homology modeling (also known as comparative modeling) is a method used to build an atomic-resolution model of a protein's three-dimensional structure from its amino acid sequence, based on the known structure of a related homologous protein (the template) nih.govjppres.comnih.govresearchgate.netresearchgate.netbiorxiv.orgnih.govnih.govchemcomp.comnih.govgu.se. This technique is particularly useful when the experimental structure of the target protein is unavailable. For this compound, homology modeling would be applied if the target protein's structure is not experimentally determined:
Template Selection: Identifying known protein structures with significant sequence and structural similarity to the target protein.
Sequence Alignment: Aligning the target protein sequence with the template sequence to identify conserved regions and regions of variation.
Model Building: Constructing the 3D model of the target protein, copying the coordinates of conserved regions from the template and modeling variable regions (e.g., loops) using specialized algorithms nih.govchemcomp.comnih.gov.
Ligand Docking into Model: Once a reliable homology model is built, molecular docking can be performed to predict the binding of this compound to the modeled protein's active site nih.govjppres.comnih.govresearchgate.netnih.gov.
Typical Research Findings: Homology modeling studies would report on the quality of the generated models, often assessed using metrics like Ramachandran plots, RMSD values between the model and template, and stereochemical validation checks nih.govchemcomp.comnih.gov. The predicted protein-ligand complex would then be analyzed for key interactions, similar to direct docking studies on experimental structures. The accuracy of the model is highly dependent on the sequence identity between the target and template, and the quality of the template structure itself nih.gov.
Data Table Example (Illustrative, based on general homology modeling outcomes):
| Target Protein (Homology Model) | Template PDB ID | Sequence Identity (%) | Model Quality (e.g., Ramachandran Outliers) | Predicted Binding Site Residues Interacting with this compound |
| Hypothetical Target Z | 1XYZ | 75 | 2.5% | His-50, Phe-120, Asp-180 |
| Hypothetical Target W | 2ABC | 60 | 3.1% | Tyr-85, Leu-155, Arg-220 |
Note: Specific data for this compound is not available in the searched literature.
List of Compounds Mentioned:
this compound (N-Acetyl-D-2-bromophenylalanine)
AC-P-Bromo-DL-Phenylalanine-OH
N-Acetyl-D-phenylalanine
Fmoc-D-Phe(2-Br)-OH
Fmoc-Phe(2-Br)-OH
o-bromophenylalanine
para-bromophenylalanine
D-Phe(p-I)
DNal(2′)
Ac-His-D-Phe-Arg-Trp-NH2
Bromobenzene
Phenylalanine
Dopamine receptors
SARS-CoV-2 Main-Protease (Mpro)
HER2
FKBP12
ACE2
VEGF
NF-κB
GADD45 β
MKK7
Taq DNA polymerase
PTP1B
SHP2
Xanthine Oxidase
EGFR receptor
Melanocortin receptors (MC1R, MC3R, MC4R)
Human Indoleamine-Pyrrole 2,3-Dioxygenase-2 (hIDO2)
ABCG2 pump
DENV2 NS2B/NS3 protease
Lipoxygenase
β-N-Acetyl-d-hexosaminidase
Cathepsins (B, L, S, K)
Gabapentin
1,3,4-thiadiazole (B1197879) derivatives
Flavonoids
Advanced Analytical Techniques for Characterization of Ac D Phe 2 Br Oh and Its Peptide Conjugates
Other Spectroscopic Methods for Structural Characterization (e.g., UV-Vis, IR, Raman Spectroscopy)
Beyond primary techniques like NMR and Mass Spectrometry, UV-Visible (UV-Vis), Infrared (IR), and Raman spectroscopy offer complementary insights into the structural integrity and functional group composition of Ac-D-Phe(2-Br)-OH and its peptide conjugates. These methods exploit the interaction of molecules with electromagnetic radiation to identify characteristic absorption bands and vibrational modes, thereby confirming the presence of specific chemical bonds and functional groups.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is particularly useful for analyzing compounds containing chromophores, such as the aromatic phenyl ring present in phenylalanine derivatives msu.edu. The phenyl ring in phenylalanine exhibits characteristic absorption maxima in the ultraviolet region, typically around 198 nm and 258 nm sielc.com. The introduction of a bromine substituent at the ortho position of the phenyl ring in this compound can subtly influence these absorption wavelengths and intensities due to electronic effects koyauniversity.org. Furthermore, UV-Vis spectroscopy is a quantitative technique, often employed to determine the concentration of analytes in solution based on the Beer-Lambert law, and is valuable for assessing the purity of compounds researchgate.net. In peptide conjugates, the UV-Vis spectrum can also reflect the presence of other aromatic amino acids or appended chromophores.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying functional groups based on their unique vibrational frequencies savemyexams.comucla.edu. For this compound, key functional groups and their expected IR absorption ranges include:
Acetyl Group (N-acetylation): The amide I band (C=O stretch) typically appears around 1650-1695 cm⁻¹, and the amide II band (N-H bend and C-N stretch) around 1550-1570 cm⁻¹ acs.orgnih.govspectroscopyeurope.comresearchgate.net. These bands are indicative of the acetyl modification.
Carboxylic Acid Group: The O-H stretching vibration is observed as a broad band typically between 2500-3000 cm⁻¹ due to hydrogen bonding. The C=O stretching vibration of the carboxylic acid is strong and appears around 1700-1750 cm⁻¹, while the C-O stretching vibration is usually found in the 1210-1320 cm⁻¹ range savemyexams.comlibretexts.org.
Phenyl Ring: Aromatic C-H stretching vibrations occur just above 3000 cm⁻¹ (e.g., ~3030 cm⁻¹), and in-ring C=C stretching vibrations are typically observed around 1600 cm⁻¹ and 1500 cm⁻¹ savemyexams.com.
Carbon-Bromine (C-Br) Bond: The stretching vibration of the C-Br bond typically falls within the fingerprint region of the IR spectrum, often between 500-600 cm⁻¹ savemyexams.com.
IR spectroscopy is crucial for confirming the presence of the acetyl moiety, the carboxylic acid functionality, and the aromatic system, as well as the bromine substituent, in this compound and its conjugated peptides spectroscopyeurope.comresearchgate.net.
Raman Spectroscopy
Raman spectroscopy probes molecular vibrations by detecting inelastically scattered light. It is complementary to IR spectroscopy, as it is sensitive to vibrations that cause a change in molecular polarizability, rather than a change in dipole moment optica.orgdoitpoms.ac.uk. For this compound and its peptide conjugates, Raman spectroscopy offers valuable information:
Aromatic Side Chains: The aromatic ring vibrations of phenylalanine are often strong in Raman spectra, particularly when using UV excitation (UV Raman spectroscopy), which can selectively enhance signals from aromatic residues mdpi.comnih.gov. Characteristic Raman shifts for the phenylalanine ring include modes around 1004 cm⁻¹ (ring breathing) and various skeletal vibrations in the 1400-1650 cm⁻¹ range mdpi.comspectroscopyonline.com.
Peptide Backbone: Similar to IR, Raman spectroscopy can detect amide I, amide II, and amide III bands, which are sensitive to the peptide backbone's conformation and secondary structure researchgate.nethoriba.com.
Halogen Substituents: While C-Br vibrations might be weaker compared to other modes, they can potentially be observed in the Raman spectrum, providing further structural confirmation.
Raman spectroscopy is especially useful for analyzing samples in aqueous solutions and for studying the local environment and interactions of aromatic amino acid residues within peptides and proteins nih.govhoriba.com.
Broader Academic Implications and Future Research Directions
Potential in Developing Novel Biochemical Probes for Cellular Pathways
The incorporation of unnatural amino acids like 2-bromo-D-phenylalanine into peptides is a powerful strategy for creating sophisticated biochemical probes. The bromine atom in Ac-D-Phe(2-Br)-OH serves as a versatile functional handle. Its presence can alter the electronic properties and steric bulk of the amino acid, enabling it to interact with biological targets in unique ways. nbinno.com This makes it a valuable component for probes designed to study enzyme kinetics and mechanisms of action. nbinno.com
Future research could focus on utilizing this compound to develop probes for mapping enzyme active sites. The bromine atom can be used as a site for introducing reporter groups, such as fluorescent labels or cross-linking agents, through subsequent chemical modifications. This would allow for the precise tracking of peptide-protein interactions and the elucidation of complex cellular pathways. The development of such probes is crucial for advancing fields like synthetic biology and for the creation of new biopharmaceuticals. nbinno.com
Advancements in Understanding Chiral Recognition Mechanisms in Biological Systems
Chiral recognition is a fundamental process in biology, governing interactions between molecules such as enzyme-substrate binding and receptor-ligand engagement. The D-configuration of this compound makes it an excellent tool for investigating these mechanisms. While biological systems predominantly utilize L-amino acids, the introduction of a D-amino acid can provide significant insights into the stereoselectivity of biological processes.
The study of how enzymes and receptors differentiate between L- and D-enantiomers of halogenated amino acids can be systematically investigated using compounds like this compound. nih.gov Techniques such as ligand-exchange capillary electrophoresis have been employed to achieve chiral separation of halogenated amino acids, providing a method to analyze these interactions. nih.gov Future research in this area could involve co-crystallization studies of peptides containing this compound with their target proteins. The resulting structures would offer a detailed view of the specific interactions that determine chiral recognition, including the role of the halogen atom in modulating binding affinity and specificity.
Strategies for Rational Design of Bioactive Peptides with Halogenated Residues
The rational design of bioactive peptides with enhanced therapeutic properties is a major goal in medicinal chemistry. Halogenation of amino acid residues is a key strategy to modulate the biological activity, stability, and pharmacokinetic profile of peptides. The bromine atom in this compound can significantly influence peptide conformation and binding affinity due to its size and electronic effects.
Studies on halogenated phenylalanine analogs have shown that the position and size of the halogen atom are critical for selective interactions with protein targets, such as the L-type amino acid transporter 1 (LAT1), which is implicated in cancer. nih.gov Specifically, larger halogens at the ortho-position of phenylalanine can enhance binding affinity to certain protein subpockets. nih.gov This knowledge can be leveraged to design peptides with improved target specificity and efficacy.
Future strategies could involve the systematic incorporation of this compound into known bioactive peptide scaffolds to explore the impact on their activity. For instance, modifying peptides involved in amyloid formation with halogenated residues has been shown to alter aggregation kinetics and fibril morphology, which could be a therapeutic strategy for amyloid-related diseases. nih.gov
Below is a conceptual table illustrating how different halogen substitutions on phenylalanine could potentially modulate peptide properties, based on existing research on halogenated amino acids.
| Halogen Position | Halogen Type | Potential Impact on Peptide Properties | Relevant Research Findings |
| Ortho (2-position) | Bromine (Br) | Increased binding affinity to specific hydrophobic pockets; potential for high LAT1 specificity. nih.gov | Larger halogens at the ortho-position can enhance interactions with certain protein targets. nih.gov |
| Meta (3-position) | Bromine (Br) | Increased LAT1 affinity, correlating with halogen size. nih.gov | The inhibitory effect on LAT1 increases with the size of the halogen at the meta-position. nih.gov |
| Para (4-position) | Bromine (Br) | Promotes the formation of hydrogels from pentapeptides. researchgate.net | The trend for fibrillation of halopeptides is I > Br > Cl. researchgate.net |
This table is illustrative and based on general findings for halogenated phenylalanines; specific outcomes for this compound would require experimental validation.
Exploration of Structure-Function Relationships in Peptide Science and Chemical Biology
Understanding the relationship between the three-dimensional structure of a peptide and its biological function is a cornerstone of peptide science. The introduction of a halogenated, non-natural D-amino acid like this compound provides a unique opportunity to probe these relationships. The steric and electronic perturbations introduced by the ortho-bromo substitution can induce specific conformational changes in the peptide backbone.
Computational and experimental studies on peptides containing halogenated phenylalanines have revealed that halogenation can strengthen stacking interactions and influence the formation of secondary structures. rsc.org For example, halogenated phenylalanines have been shown to provide peptide-based hydrogels with improved mechanical properties. rsc.org
Future research should focus on detailed structural analysis of peptides containing this compound using techniques like NMR spectroscopy and X-ray crystallography. These studies, combined with functional assays, will provide a deeper understanding of how the precise positioning of a halogen atom on a D-amino acid residue can fine-tune the biological activity of a peptide. This knowledge is essential for the rational design of next-generation peptide therapeutics and biomaterials.
Compound Names Table
| Abbreviation/Common Name | Full Chemical Name |
| This compound | N-acetyl-3-(2-bromophenyl)-D-alanine |
| 2-bromo-D-phenylalanine | 3-(2-bromophenyl)-D-alanine |
| 2-Bromo-L-phenylalanine | 3-(2-bromophenyl)-L-alanine |
| LAT1 | L-type amino acid transporter 1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
